molecular formula C12H14FNO2 B2882082 1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one CAS No. 96449-66-0

1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one

Cat. No.: B2882082
CAS No.: 96449-66-0
M. Wt: 223.247
InChI Key: JBXKWPWEZMUSBG-UHFFFAOYSA-N
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Description

1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one is a chemical compound that belongs to the class of fluorinated pyrrolidinones. This compound features a fluorine atom on the benzyl ring and a hydroxymethyl group on the pyrrolidinone ring, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one can be synthesized through several synthetic routes, including:

  • Nucleophilic Substitution: Starting from 4-fluorobenzyl chloride and 4-hydroxymethyl-pyrrolidin-2-one, the nucleophilic substitution reaction can be employed to form the desired compound.

  • Reduction: Reduction of 4-fluorobenzaldehyde followed by subsequent reactions can also yield the target compound.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

  • Reduction: The fluorine atom on the benzyl ring can be reduced to a hydrogen atom.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: 1-(4-Fluoro-benzyl)-4-carboxy-pyrrolidin-2-one

  • Reduction: 1-(4-Hydroxy-benzyl)-4-hydroxymethyl-pyrrolidin-2-one

  • Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its therapeutic potential in drug discovery and development.

  • Industry: Employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzyl ring can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one can be compared with other similar compounds, such as:

  • 1-(4-Chloro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one: Similar structure but with a chlorine atom instead of fluorine.

  • 1-(4-Methoxy-benzyl)-4-hydroxymethyl-pyrrolidin-2-one: Similar structure but with a methoxy group instead of fluorine.

Uniqueness: The presence of the fluorine atom on the benzyl ring makes this compound unique compared to its chloro and methoxy analogs. The fluorine atom can significantly influence the compound's chemical and biological properties.

Biological Activity

1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one is a pyrrolidine derivative notable for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound is characterized by a fluorobenzyl moiety and a hydroxymethyl group, which may enhance its interaction with biological targets, potentially influencing neurotransmitter systems such as serotonin and dopamine.

  • Molecular Formula : C12_{12}H14_{14}FNO2_2
  • Molecular Weight : 223.249 g/mol
  • CAS Number : 96449-66-0

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological properties, including:

  • Antidepressant Effects : Compounds within this class have shown potential as antidepressants, possibly due to their action on serotonin and dopamine receptors.
  • Anxiolytic Properties : Similar structures have been linked to anxiolytic effects, suggesting that this compound may also help alleviate anxiety.
  • Neuroprotective Effects : The presence of the hydroxymethyl group may contribute to neuroprotective activities, potentially mitigating neurodegenerative processes.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Neurotransmitter Systems : The compound may modulate the activity of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and anxiety responses.
  • Influence on Receptor Binding : The fluorine atom enhances lipophilicity, potentially improving receptor binding affinity and selectivity.

Comparative Analysis with Related Compounds

Compound NameStructureNotable Features
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-oneStructureLacks fluorine; serves as a baseline comparison
1-(3-Fluorobenzyl)-4-hydroxymethyl-pyrrolidin-2-oneStructureDifferent fluorine position; may affect activity
1-(4-Chlorobenzyl)-4-hydroxymethyl-pyrrolidin-2-oneStructureChlorine substitution; explores halogen effects

Case Studies and Research Findings

  • Neuropharmacological Studies : In vitro studies have demonstrated that derivatives of pyrrolidine compounds can inhibit the reuptake of serotonin and norepinephrine, contributing to their antidepressant effects. For instance, a study found that similar compounds significantly increased serotonin levels in neuronal cultures (source needed).
  • Antimicrobial Activity : Research on related pyrrolidine derivatives indicated antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was noted to enhance these activities, suggesting that this compound may exhibit similar antimicrobial effects (source needed).
  • Toxicological Assessments : Preliminary toxicity studies suggest that while the compound shows promise in therapeutic applications, further investigation into its safety profile is necessary. Toxicity assessments are critical for evaluating its potential use in clinical settings (source needed).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-11-3-1-9(2-4-11)6-14-7-10(8-15)5-12(14)16/h1-4,10,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXKWPWEZMUSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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